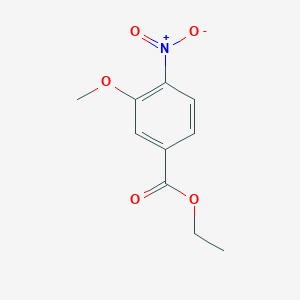

Ethyl 3-methoxy-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYYXGVEPQQPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of Ethyl 3 Methoxy 4 Nitrobenzoate

Classical Synthetic Approaches for Benzoate (B1203000) Ester Formation

The synthesis of ethyl 3-methoxy-4-nitrobenzoate has traditionally relied on well-established organic reactions. These classical methods, primarily focusing on esterification and nitration, have been fundamental in the production of this and similar aromatic compounds.

Esterification Reactions of Carboxylic Acid Precursors

The most common route to obtaining the ethyl ester of a benzoic acid derivative is through Fischer-Speier esterification. researchgate.netyoutube.comadamcap.comyoutube.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid with an excess of ethanol (B145695). researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water generated is removed. adamcap.com

For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid is a common laboratory procedure. truman.edu While this specific example uses methanol, the principle is directly applicable to the synthesis of ethyl esters using ethanol. The reaction is typically heated to reflux for a period to achieve a reasonable yield. truman.edu

Nitration Reactions for Nitro Group Introduction

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of ethyl 3-methoxy-4-nitrobenzoate. This is typically achieved through electrophilic aromatic substitution, specifically a nitration reaction. numberanalytics.com The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). nih.gov

The nitronium ion then attacks the electron-rich aromatic ring. The position of nitration is directed by the existing substituents on the ring. In the case of a precursor like ethyl 3-methoxybenzoate, the methoxy (B1213986) group is an ortho-, para-director, while the ester group is a meta-director. The directing effects of these groups would influence the final position of the incoming nitro group.

Alternatively, other nitrating agents can be employed, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO2BF4), which can offer milder reaction conditions and improved selectivity. numberanalytics.com

Modern and Sustainable Synthetic Strategies for Ethyl 3-methoxy-4-nitrobenzoate

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods in chemistry. This has led to the exploration of modern technologies for the synthesis of compounds like ethyl 3-methoxy-4-nitrobenzoate, aiming to reduce energy consumption, minimize waste, and avoid harsh reagents. researchgate.net

Catalytic Synthesis Approaches (e.g., Zeolite Catalysis)

Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, have emerged as promising solid acid catalysts in various organic transformations, including esterification and nitration reactions. clariant.comyoutube.comyoutube.com Their use offers several advantages over traditional homogeneous catalysts like sulfuric acid, such as ease of separation from the reaction mixture, reusability, and potentially higher selectivity due to the shape-selective nature of their pores. researchgate.net

In the context of esterification, zeolites can effectively replace mineral acids. For example, the synthesis of ethyl 4-nitrobenzoate (B1230335) has been successfully carried out using nanoporous natural zeolites as catalysts. scirp.orgscirp.org These catalysts, after activation by heating, can promote the esterification of 4-nitrobenzoic acid with ethanol, leading to good conversion and high selectivity for the desired ester. scirp.org The reaction is often performed under solvent-free conditions, further enhancing its green credentials. scirp.orgscirp.org

Similarly, zeolites have been investigated as catalysts for nitration reactions. researchgate.net They can offer regioselectivity and reduce the formation of unwanted byproducts often associated with mixed-acid nitration. researchgate.net The confined environment within the zeolite pores can influence the orientation of the substrate and the attacking electrophile, leading to a more controlled reaction.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool to accelerate chemical reactions. ajrconline.orgnih.govfrontiersin.org In MAOS, microwave energy is used to directly heat the reactants, leading to a rapid and uniform rise in temperature throughout the reaction mixture. researchgate.net This can result in dramatically reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. researchgate.netajrconline.org

The Fischer esterification, being an equilibrium-limited reaction, can benefit from the rapid heating provided by microwaves. researchgate.net For the synthesis of ethyl 4-nitrobenzoate, microwave irradiation of a mixture of 4-nitrobenzoic acid and ethanol, in the presence of a catalyst, has been shown to be an effective method. scirp.orgscirp.org This approach significantly shortens the reaction time compared to conventional refluxing. ajrconline.org For instance, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) from p-nitrobenzoic acid involves an initial microwave-assisted esterification step that is completed in just 15 minutes. ajrconline.org

The synergistic effect of using a solid catalyst, like a zeolite, in combination with microwave irradiation can further enhance the efficiency of the synthesis. scirp.orgscirp.org This combination can lead to high conversion rates and yields in a very short time. scirp.orgresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions.

In the context of synthesizing ethyl 4-nitrobenzoate, ultrasound irradiation has been demonstrated to be an effective method. scirp.orgscirp.org The esterification of 4-nitrobenzoic acid with ethanol can be successfully carried out under ultrasonic irradiation, often without the need for a solvent. scirp.orgscirp.org This method is considered simple and environmentally friendly. scirp.org

Similar to microwave-assisted synthesis, combining ultrasound with a catalytic system, such as ultradispersed natural zeolites, can lead to a synergistic effect, resulting in improved conversion and yield of the desired ester. scirp.orgresearchgate.net The use of ultrasound can also lead to a reduction in the particle size of the catalyst, thereby increasing its surface area and catalytic activity. scirp.orgscirp.org

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for Benzoate Esters

| Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Sulfuric Acid | Reflux with excess alcohol | Well-established, high conversion with excess alcohol | Equilibrium-limited, requires removal of water, harsh acidic conditions |

| Zeolite-Catalyzed Esterification | Zeolites (e.g., H-CL, H-MOR) | Solvent-free, heating | Reusable catalyst, environmentally friendly, high selectivity | Catalyst deactivation can occur |

| Microwave-Assisted Synthesis (MAOS) | Acid catalyst or solid catalyst | Microwave irradiation | Rapid reaction times, increased yields, uniform heating | Requires specialized equipment |

| Ultrasound-Assisted Synthesis | Optional catalyst | Ultrasonic irradiation | Accelerated reaction rates, can be performed at lower temperatures | Requires specialized equipment |

Table 2: Research Findings on Sustainable Synthesis of Ethyl 4-Nitrobenzoate

| Study Focus | Catalyst/Method | Key Findings | Yield (%) | Reference |

| Zeolite Catalysis | H-MOR and H-HEU-M zeolites | Synergistic effect with microwave/ultrasound irradiation, high conversion and yield. | up to 67% | scirp.orgscirp.orgresearchgate.net |

| Microwave-Assisted Synthesis | Sulfuric acid | Significant reduction in reaction time compared to conventional heating. | - | ajrconline.org |

| Ultrasound-Assisted Synthesis | Ultradispersed natural zeolites | Environmentally friendly, solvent-free conditions, good conversion. | ~55-67% | scirp.orgscirp.org |

Green Chemistry Principles in the Synthesis of Ethyl 3-methoxy-4-nitrobenzoate

The application of green chemistry principles to the synthesis of aromatic nitro compounds, including ethyl 3-methoxy-4-nitrobenzoate, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research into analogous compounds, such as ethyl 4-nitrobenzoate, provides a framework for greener synthetic approaches.

A key strategy involves replacing traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and generate significant acid waste, with heterogeneous solid acid catalysts. scirp.org Nanoporous natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have emerged as effective, reusable, and environmentally benign catalysts for esterification reactions. scirp.orgscirp.org These methods are often conducted under solvent-free conditions, directly reacting the carboxylic acid precursor with ethanol, which further enhances their green credentials. scirp.org

Furthermore, the use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation has been shown to accelerate reaction rates and improve yields. scirp.orgresearchgate.net These techniques represent a significant improvement over conventional heating methods, which often require higher temperatures and longer reaction times. scirp.org For instance, the synthesis of ethyl 4-nitrobenzoate has been successfully achieved by irradiating the reaction mixture with ultrasound (37 kHz) or microwaves (2450 MHz), demonstrating a simple and environmentally friendly pathway. scirp.org Another green approach focuses on the reduction of the nitro group, a common subsequent reaction. Traditional methods often use catalytic hydrogenation with flammable catalysts like palladium on carbon or Raney nickel, which require high-pressure hydrogen gas. orgsyn.org A safer, more environmentally conscious alternative utilizes indium metal in aqueous ethanol, which is effective for the selective reduction of aromatic nitro compounds. orgsyn.org

Development of Novel Synthetic Routes for Ethyl 3-methoxy-4-nitrobenzoate

The development of novel synthetic routes for ethyl 3-methoxy-4-nitrobenzoate often focuses on the efficient synthesis of its key precursor, 3-nitro-4-methoxybenzoic acid.

One innovative route starts from o-nitroanisole (2-nitroanisole). This method involves a three-step process:

Chloromethylation : o-Nitroanisole reacts with formaldehyde (B43269) and hydrochloric acid in a sulfuric acid solution to produce 3-nitro-4-methoxybenzyl chloride. google.com

Hydrolysis : The resulting benzyl (B1604629) chloride derivative is hydrolyzed using an aqueous sodium hydroxide (B78521) solution to yield 3-nitro-4-methoxybenzyl alcohol. This step has been reported with a high yield of 95.1%. google.com

Oxidation : The alcohol is then oxidized to 3-nitro-4-methoxybenzoic acid. A significant improvement in this step involves using nitric acid as the oxidant instead of traditional agents like potassium permanganate. This modification avoids the generation of manganese waste and can achieve yields of 87.2%. google.com

A second novel pathway begins with 3-alkoxy-4-acetoxybenzaldehyde. This multi-step synthesis proceeds as follows:

Nitration : The starting aldehyde undergoes nitration using a nitrating agent like fuming nitric acid. google.com

Deacetylation : The acetyl group is removed to yield an intermediate. google.com

Methylation : A methyl group is introduced. google.com

Oxidation : The aldehyde group is oxidized to a carboxylic acid. google.com

Deprotection : A final deprotection step yields the desired 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a related but different isomer. google.com While this specific patent focuses on a different isomer, the sequence of nitration, deprotection, and oxidation of a substituted benzaldehyde (B42025) represents a viable and adaptable strategy for synthesizing various nitrobenzoic acid derivatives.

Once the 3-nitro-4-methoxybenzoic acid precursor is obtained through these novel routes, it can be converted to ethyl 3-methoxy-4-nitrobenzoate via standard Fischer esterification, reacting the acid with ethanol in the presence of an acid catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of ethyl 3-methoxy-4-nitrobenzoate while minimizing costs and environmental impact. Studies on the closely related ethyl 4-nitrobenzoate provide valuable insights into effective optimization strategies.

The choice of catalyst is a primary focus of optimization. While traditional methods using sulfuric acid can achieve high conversions, they are not environmentally ideal. scirp.org The use of hexafluoropropanesulfonic acid hydrate (B1144303) as a catalyst in a toluene (B28343) solvent system has been shown to produce ethyl 4-nitrobenzoate with a 94.4% yield and 99.2% purity. prepchem.com

A significant area of research involves heterogeneous catalysis combined with alternative energy sources. The performance of ultradispersed natural zeolite catalysts has been systematically evaluated. It was found that the particle size of the catalyst has a substantial effect on its activity, with ultradispersed crystallites (290–480 nm) showing higher conversion rates than micrometric crystallites (4.8–7.0 μm). scirp.orgscirp.org

Furthermore, a synergistic effect is observed when these ultradispersed zeolite catalysts are used in conjunction with microwave or ultrasound irradiation. This combination can increase the conversion of the starting acid to 70% and the yield of the ethyl ester to 67%, with selectivity exceeding 90%. scirp.org The optimization data highlights how adjusting the catalyst, its physical form, and the energy input can lead to significant improvements in reaction efficiency.

The following table summarizes the optimization results for the synthesis of the analogous compound, ethyl 4-nitrobenzoate, demonstrating the impact of different catalytic systems and conditions.

| Catalyst/Method | Conditions | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| H-HEU-M (micrometric) | 80°C, 6h, Argon | ~49 | - | 89.5 |

| H-MOR (micrometric) | 80°C, 6h, Argon | ~49 | ~55 | 86.5 |

| H-HEU-M (ultradispersed) | 80°C, 6h, Argon | ~59 | - | 96.5 |

| H-MOR (ultradispersed) | 80°C, 6h, Argon | ~59 | - | 93.3 |

| H-HEU-M (ultradispersed) + MW | 300W, 2h, Argon | 70 | 67 | >90 |

| H-MOR (ultradispersed) + US | 330W, 2h, Argon | 70 | 67 | >90 |

| Hexafluoropropanesulfonic acid hydrate | Reflux in Toluene | - | 94.4 | - |

Data derived from studies on the synthesis of ethyl 4-nitrobenzoate, serving as a model for the optimization of ethyl 3-methoxy-4-nitrobenzoate synthesis. scirp.orgscirp.orgprepchem.com

Chemical Reactivity and Transformation Studies of Ethyl 3 Methoxy 4 Nitrobenzoate

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. Its transformations are key to synthesizing a variety of derivatives.

Reductive Reactions to Amino Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts ethyl 3-methoxy-4-nitrobenzoate to the corresponding aniline (B41778) derivative, ethyl 4-amino-3-methoxybenzoate. This transformation is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. A variety of reducing agents and methods can be employed for this purpose, each with its own advantages. orgsyn.org

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are highly effective for this transformation. chemicalbook.com For instance, the reduction of ethyl 4-(methylamino)-3-nitrobenzoate to ethyl 3-amino-4-(methylamino)benzoate has been successfully achieved using 10% Pd/C with hydrogen gas at 60 psi. chemicalbook.com This method is often preferred due to its clean nature and high yields.

Metal-Acid Systems: The reduction of nitroarenes can also be accomplished using metals in an acidic medium. A common example is the use of iron powder in the presence of acetic acid. mdpi.com Another effective system is indium powder in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which has been used for the selective reduction of various aromatic nitro compounds, including ethyl 4-nitrobenzoate (B1230335). orgsyn.org

Other Reducing Agents: A variety of other reagents can also be used, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and sodium dithionite (B78146) (Na₂S₂O₄).

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For ethyl 3-methoxy-4-nitrobenzoate, a mild and selective reducing agent is preferable to preserve the ester functionality.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reducing System | Typical Conditions | Reference |

|---|---|---|

| H₂ / Pd/C | Methanol (B129727)/Ethanol, Room Temperature, 60 psi H₂ | chemicalbook.com |

| Indium / NH₄Cl | Ethanol/Water, Reflux | orgsyn.org |

| Iron / Acetic Acid | 50-60°C | mdpi.com |

| Zinc / Acetic Acid | 0-5°C to Room Temperature | researchgate.net |

Investigations of Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. fiveable.me The feasibility and orientation of EAS on a substituted benzene (B151609) ring are governed by the electronic properties of the existing substituents. msu.edulibretexts.orglibretexts.org

In ethyl 3-methoxy-4-nitrobenzoate, the benzene ring is substituted with three groups:

-NO₂ (nitro group): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. msu.edulibretexts.org

-COOEt (ester group): This is also a deactivating group, withdrawing electron density from the ring primarily through its inductive effect, and directs incoming electrophiles to the meta position. libretexts.org

-OCH₃ (methoxy group): This is an activating group because it can donate a lone pair of electrons to the ring through resonance, which outweighs its electron-withdrawing inductive effect. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions.

The combined effect of these substituents on the aromatic ring of ethyl 3-methoxy-4-nitrobenzoate makes further electrophilic aromatic substitution challenging. The ring is significantly deactivated by the cumulative electron-withdrawing effects of the nitro and ester groups. msu.edumasterorganicchemistry.com Although the methoxy (B1213986) group is activating, its influence may not be sufficient to overcome the strong deactivation by the other two groups. Any potential EAS reaction would likely be very slow and require harsh conditions. The directing effects of the groups are also in opposition, which could lead to a mixture of products if a reaction were to occur.

Reactions Involving the Ester Moiety

The ethyl ester group in ethyl 3-methoxy-4-nitrobenzoate is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For ethyl 3-methoxy-4-nitrobenzoate, transesterification would involve reacting it with a different alcohol (e.g., methanol, propanol) to form the corresponding new ester.

The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form the new ester and releases an ethoxide ion. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. Given the electronic nature of the substituents on the benzene ring, the ester group is activated towards nucleophilic attack, which should facilitate the transesterification process.

Controlled Hydrolysis Studies

The hydrolysis of the ester group in ethyl 3-methoxy-4-nitrobenzoate to the corresponding carboxylic acid, 3-methoxy-4-nitrobenzoic acid, can be achieved under either acidic or basic conditions. The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. chempedia.info

The electron-withdrawing nitro group at the para position relative to the ester group is known to accelerate the rate of alkaline hydrolysis. chempedia.infopsu.edu This is because it stabilizes the negative charge that develops in the transition state of the rate-determining step. The methoxy group at the meta position has a less pronounced electronic effect on the reaction compared to substituents at the ortho or para positions. Studies on related compounds, such as methyl 4-amino-3-methoxybenzoate, have shown that hydrolysis can be effectively carried out using lithium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water. chemicalbook.com

The hydrolysis of nitrophenyl esters is a well-studied process, often used to investigate reaction kinetics due to the colorimetric properties of the resulting nitrophenols. semanticscholar.org The hydrolysis of ethyl p-nitrobenzoate has been studied in various solvent mixtures and temperatures, providing insight into the thermodynamic parameters of the reaction. psu.edu

Table 2: Conditions for Hydrolysis of Related Benzoate (B1203000) Esters

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 4-amino-3-methoxybenzoate | LiOH, MeOH/THF/H₂O, 25 °C, 12 h | 4-Amino-3-methoxybenzoic acid | chemicalbook.com |

| Ethyl p-nitrobenzoate | Aqueous NaOH, various temperatures | p-Nitrobenzoic acid | psu.edu |

| Ethyl 3-hydroxy-4-nitrobenzoate | Acid-catalyzed (e.g., H₂SO₄) | 3-Hydroxy-4-nitrobenzoic acid |

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is generally a stable functional group. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). In the case of ethyl 3-methoxy-4-nitrobenzoate, the electronic nature of the aromatic ring makes the cleavage of the methoxy group even more difficult. The presence of the strong electron-withdrawing nitro and ester groups reduces the electron density on the aromatic ring, which in turn strengthens the aryl-oxygen bond of the methoxy group, making it less susceptible to cleavage. Studies on related methoxy-substituted nitroaromatic compounds indicate that the methoxy group remains intact during other transformations, such as the reduction of a nitro group or hydrolysis of an ester, unless very harsh conditions are specifically employed for ether cleavage. mdpi.comresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

The primary chemical transformation of significant research interest for Ethyl 3-methoxy-4-nitrobenzoate is the reduction of its nitro group to an amino group, yielding the valuable synthetic intermediate, Ethyl 4-amino-3-methoxybenzoate. Mechanistic studies, primarily through analogy with other substituted nitroaromatics, have focused on understanding the pathways, intermediates, and transition states involved in this conversion, which is most commonly achieved via catalytic hydrogenation.

The catalytic hydrogenation of aromatic nitro compounds is generally understood to proceed via one of two classical pathways, often referred to as the Haber mechanism: the direct route and the condensation route. csic.esscienceopen.com Both pathways begin with the formation of a nitroso intermediate.

The Direct Hydrogenation Pathway: This route involves the stepwise addition of hydrogen to the nitro group. For Ethyl 3-methoxy-4-nitrobenzoate, the process unfolds as follows:

The nitro group is first reduced to a nitroso group, forming Ethyl 3-methoxy-4-nitrosobenzoate.

The nitroso intermediate is subsequently hydrogenated to a hydroxylamine (B1172632) derivative, Ethyl 4-(hydroxyamino)-3-methoxybenzoate.

Finally, the hydroxylamine is reduced to the corresponding amine, Ethyl 4-amino-3-methoxybenzoate. csic.es

The entire process involves the transfer of three molecules of hydrogen. csic.es The intermediates, particularly the hydroxylamine, are often highly reactive and are typically not isolated during the reaction.

The Condensation Pathway: This alternative pathway becomes significant under certain reaction conditions. It involves the reaction between the nitroso and hydroxylamine intermediates formed during the direct pathway. csic.es

Ethyl 3-methoxy-4-nitrosobenzoate and Ethyl 4-(hydroxyamino)-3-methoxybenzoate can condense to form an azoxy compound.

This azoxy intermediate is then successively reduced to the corresponding azo and hydrazo compounds before finally cleaving to yield two molecules of the target amine, Ethyl 4-amino-3-methoxybenzoate. csic.es

The prevailing mechanism is heavily influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Influence of Catalyst on the Mechanism: The nature of the metallic catalyst plays a critical role in determining the mechanistic route.

Noble Metal Catalysts (e.g., Pt, Pd): On platinum and palladium surfaces, the reaction is believed to initiate with the transfer of a hydrogen atom from the metal surface to an oxygen atom of the nitro group, generating a Ph-NOOH intermediate. csic.es These catalysts generally favor the direct hydrogenation route. researchgate.net

Non-Noble Metal Catalysts (e.g., Ni, Co): These metals are more oxophilic (have a stronger affinity for oxygen). The mechanism on these surfaces may involve the initial dissociation of the N-O bonds of the nitro group, leading to a partially oxidized catalyst surface. The subsequent hydrogenation of the resulting nitrogen species (Ph-N) to the final amine becomes the more energy-demanding part of the process. csic.esrsc.org

Alternative Reduction Mechanisms: Beyond catalytic hydrogenation, other methods have been investigated for the reduction of aromatic nitro compounds. One notable example is the use of indium metal in aqueous ethanol with an ammonium chloride mediator. orgsyn.org This system offers a different mechanistic pathway that avoids the use of high-pressure hydrogen gas and is noted for its chemoselectivity. orgsyn.orgresearchgate.net The precise mechanism is complex but is understood to involve single electron transfer from the indium metal.

Research Findings on Reaction Intermediates and Pathways

Detailed mechanistic insights are often derived from a combination of kinetic studies, spectroscopic analysis, and computational modeling, typically performed on closely related nitroaromatic compounds. Density Functional Theory (DFT) calculations, for instance, have been used to model the reaction pathway for nitrobenzene (B124822) hydrogenation on various catalyst surfaces, providing energy profiles for the formation of intermediates and transition states. researchgate.netresearchgate.net These theoretical studies help to elucidate the rate-limiting steps of the reaction, which can be the initial reduction to the nitroso compound or the final conversion of the hydroxylamine to the aniline. researchgate.net

The following data tables summarize the key mechanistic steps and influencing factors based on established research on nitroaromatic compounds.

Table 1: Proposed Intermediates in the Direct Catalytic Hydrogenation of Ethyl 3-methoxy-4-nitrobenzoate

| Step | Reactant | Intermediate Formed | Description |

| 1 | Ethyl 3-methoxy-4-nitrobenzoate | Ethyl 3-methoxy-4-nitrosobenzoate | Initial two-electron reduction of the nitro group. |

| 2 | Ethyl 3-methoxy-4-nitrosobenzoate | Ethyl 4-(hydroxyamino)-3-methoxybenzoate | Reduction of the nitroso group to hydroxylamine. |

| 3 | Ethyl 4-(hydroxyamino)-3-methoxybenzoate | Ethyl 4-amino-3-methoxybenzoate | Final reduction of the hydroxylamine to the primary amine. |

Table 2: Influence of Catalyst Type on the Proposed Initial Mechanistic Step

| Catalyst Type | Example Metals | Proposed Initial Step | Mechanistic Feature |

| Noble Metals | Pt, Pd, Ru | Hydrogenation of an oxygen atom in the nitro group (Ar-NO₂ → Ar-NOOH). csic.es | Favors the direct hydrogenation pathway. |

| Non-Noble Metals | Ni, Co, Cu | Dissociation of the N-O bond (Ar-NO₂ → Ar-NO → Ar-N). rsc.org | Driven by the oxophilic nature of the metal, can lead to partial surface oxidation. |

| Other Metals | In | Single electron transfer from the metal surface. orgsyn.org | Proceeds in aqueous media, offering different chemoselectivity. |

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 3 Methoxy 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletons.

¹H NMR and ¹³C NMR Techniques for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of ethyl 3-methoxy-4-nitrobenzoate. The chemical shifts (δ) in the ¹H NMR spectrum, reported in parts per million (ppm), reveal the electronic environment of each proton. For instance, the aromatic protons of similar nitrobenzoate compounds appear in the range of 7.0 to 8.8 ppm. rsc.orgrsc.org The ethyl group protons typically present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3-) groups, respectively. rsc.orgrsc.org The methoxy (B1213986) group (-OCH3) protons are observed as a sharp singlet. rsc.org

In the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring, the ester group, and the methoxy and ethyl substituents are all distinguishable. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. rsc.orgrsc.org The aromatic carbons exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹H NMR Spectral Data of a Related Compound, Ethyl 3,4-dimethoxybenzoate: rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.59 | dd | 8.4, 1.8 |

| Aromatic | 7.45 | d | 1.7 |

| Aromatic | 6.78 | d | 8.4 |

| -OCH₂CH₃ | 4.26 | q | 7.1 |

| -OCH₃ | 3.84 | s | - |

| -OCH₃ | 3.83 | s | - |

| -OCH₂CH₃ | 1.29 | t | 7.1 |

¹³C NMR Spectral Data of a Related Compound, Ethyl 3,4-dimethoxybenzoate: rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 166.15 |

| Aromatic | 152.54 |

| Aromatic | 148.24 |

| Aromatic | 123.23 |

| Aromatic | 122.69 |

| Aromatic | 111.54 |

| Aromatic | 109.88 |

| -OCH₂CH₃ | 60.58 |

| -OCH₃ | 55.72 |

| -OCH₂CH₃ | 14.18 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com In ethyl 3-methoxy-4-nitrobenzoate, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This technique is crucial for piecing together the entire molecular framework. For instance, the protons of the ethyl group would show correlations to the carbonyl carbon of the ester. The aromatic protons would show correlations to neighboring carbons as well as the carbon of the methoxy group and the carbon bearing the nitro group, confirming the substitution pattern on the benzene ring. youtube.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

Detailed Band Assignment and Vibrational Mode Analysis

The FT-IR and FT-Raman spectra of ethyl 3-methoxy-4-nitrobenzoate exhibit characteristic absorption bands corresponding to the various functional groups.

C=O Stretching : A strong absorption band due to the carbonyl (C=O) stretching of the ester group is expected in the region of 1710-1730 cm⁻¹. scirp.orgresearchgate.net

NO₂ Stretching : The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.net

C-O Stretching : The C-O stretching vibrations of the ester and ether linkages are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretching : The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretching : The C-H stretching vibrations of the ethyl and methoxy groups are observed in the 2850-3000 cm⁻¹ range.

The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile of the molecule, with Raman spectroscopy being particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. chemicalbook.com

Mass Spectrometry (GC/MS and LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. rsc.orgrsc.orgrsc.org

Fragmentation Pattern Analysis for Molecular Structure Confirmation

In mass spectrometry, ethyl 3-methoxy-4-nitrobenzoate is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. libretexts.org For ethyl 3-methoxy-4-nitrobenzoate, key fragmentation peaks would likely correspond to:

The molecular ion [M]⁺.

Loss of the ethoxy radical ([M - OCH₂CH₃]⁺).

Loss of ethylene (B1197577) ([M - C₂H₄]⁺) via a McLafferty rearrangement.

Loss of the nitro group ([M - NO₂]⁺).

Loss of the methoxy group ([M - OCH₃]⁺).

Analysis of these fragments allows for the confirmation of the various structural components of the molecule and their connectivity. libretexts.orgmiamioh.edu Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) can be used to separate the compound from a mixture before mass analysis. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules, these absorptions are typically associated with specific functional groups known as chromophores.

The structure of Ethyl 3-methoxy-4-nitrobenzoate contains several key chromophores that dictate its UV-Vis absorption spectrum. The primary chromophore is the nitroaromatic system, which consists of the benzene ring substituted with a nitro group (–NO₂), a methoxy group (–OCH₃), and an ethyl ester group (–COOCH₂CH₃). The strong electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy group and the π-system of the benzene ring, gives rise to distinct electronic transitions. nih.gov

The absorption of ultraviolet radiation in this molecule is primarily governed by two types of electronic transitions: π → π* and n → π*. chemrxiv.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated π-electrons, such as the benzene ring in Ethyl 3-methoxy-4-nitrobenzoate. These transitions are typically high-energy and result in strong absorption bands. chemrxiv.org The presence of substituents on the benzene ring, particularly the electron-withdrawing nitro group and the electron-donating methoxy group, significantly influences the energy of these transitions.

n → π Transitions:* These transitions occur when a non-bonding electron (n), typically from the oxygen atoms of the nitro or carbonyl group, is promoted to a π* antibonding orbital. chemrxiv.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. chemrxiv.org

The interaction between the donor (methoxy) and acceptor (nitro) groups through the π-system can lead to intramolecular charge transfer (ICT) bands in the spectrum. chemrxiv.org These ICT bands are sensitive to solvent polarity. chemrxiv.org For nitroaromatic compounds, transitions can be complex, with studies on similar molecules like nitrobenzene (B124822) showing sophisticated excited states. aip.org

Table 1: Expected Electronic Transitions for Ethyl 3-methoxy-4-nitrobenzoate

| Transition Type | Associated Chromophore/Electrons | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Benzene ring, C=O (ester), NO₂ | Shorter wavelength (UV-B/C) | High |

| n → π* | C=O (ester), NO₂ (non-bonding O electrons) | Longer wavelength (UV-A) | Low |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry and intermolecular interactions that govern crystal packing.

While a specific single-crystal X-ray structure for Ethyl 3-methoxy-4-nitrobenzoate was not found in the reviewed literature, analysis of closely related nitrobenzoate structures provides significant insight into its expected molecular geometry and packing motifs. nih.govnih.gov

Molecular Geometry: The core of the molecule is the substituted benzene ring, which is expected to be largely planar. The substituents—methoxy, nitro, and ethyl carboxylate groups—will have specific orientations relative to this ring. The nitro group is known to be a strong resonance-withdrawing group and its plane is often slightly twisted with respect to the benzene ring to which it is attached. nih.gov Similarly, the ester group may be twisted away from the plane of the ring. nih.govnih.gov Bond lengths and angles would be consistent with standard values for sp² hybridized carbons in the aromatic ring and for C-O, C-N, N=O, and C=O bonds, with slight distortions due to electronic and steric effects of the substituents.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Studies on structurally similar molecules, such as N-arylbenzamides and other nitroaromatic compounds, have revealed the existence of polymorphism. nih.gov

For Ethyl 3-methoxy-4-nitrobenzoate, the possibility of polymorphism is significant. The conformational flexibility of the ethyl ester and methoxy groups, combined with the potential for different arrangements of intermolecular C–H···O hydrogen bonds, could allow the molecules to pack in multiple, distinct crystalline forms. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. The characterization of potential polymorphs would involve techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and distinguish between different crystal forms.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Ethyl 3-methoxy-4-nitrobenzoate |

| Nitrobenzene |

Theoretical and Computational Chemistry Investigations of Ethyl 3 Methoxy 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the properties of molecules like Ethyl 3-methoxy-4-nitrobenzoate. DFT methods, such as B3LYP and PBE0, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and spectroscopic properties. acs.orgnih.govscielo.org.zanih.gov The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the electronic environment. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For Ethyl 3-methoxy-4-nitrobenzoate, this involves optimizing bond lengths, bond angles, and dihedral angles.

The geometry of substituted benzenes is influenced by the electronic nature of their substituents. acs.orgorientjchem.org The nitro group (-NO₂) is a strong electron-withdrawing group, while the methoxy (B1213986) group (-OCH₃) is an electron-donating group. The ethyl ester group (-COOCH₂CH₃) is also electron-withdrawing. The interplay of these groups dictates the final geometry. It is expected that the nitro group and the benzene (B151609) ring will be nearly coplanar to maximize resonance stabilization. scielo.org.za

Conformational analysis would focus on the rotation around the C-O bonds of the methoxy and ester groups. Different orientations of the ethyl and methyl fragments relative to the benzene ring would result in different conformers with varying energies. The global minimum energy conformation would be identified as the most stable structure. For similar molecules, DFT calculations have been successfully used to determine the most stable conformer by comparing the energies of various optimized geometries. researchgate.net

Table 1: Predicted Structural Parameters for a Representative Substituted Nitrobenzene (B124822) (Optimized with DFT) Note: This table is illustrative and based on typical values for similar compounds, as specific data for Ethyl 3-methoxy-4-nitrobenzoate is not available.

| Parameter | Typical Value | Comment |

|---|---|---|

| C-N Bond Length (Å) | ~1.45 - 1.49 | Influenced by the electron-withdrawing nature of the nitro group. |

| C-O Bond Length (Methoxy, Å) | ~1.35 - 1.37 | Shows partial double bond character due to resonance. |

| C=O Bond Length (Ester, Å) | ~1.20 - 1.22 | Typical value for a carbonyl double bond. |

| O-N-O Bond Angle (°) | ~123 - 125 | Characteristic angle for a nitro group. |

| C-C-N-O Dihedral Angle (°) | ~0 - 10 | Indicates near co-planarity of the nitro group with the ring. |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net A smaller gap suggests higher reactivity. nih.govnih.gov

For Ethyl 3-methoxy-4-nitrobenzoate, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methoxy group, while the LUMO is likely to be centered on the electron-deficient nitro group and the ester carbonyl group. This distribution facilitates intramolecular charge transfer from the donor parts to the acceptor parts of the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the nitro and carbonyl groups.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions represent neutral potential.

The MEP is a valuable tool for predicting how the molecule will interact with other charged species or polar solvents. dergipark.org.trnih.gov

Table 2: Representative Frontier Orbital Energies for a Substituted Nitroaromatic Compound Note: This table provides example values. Specific calculations for Ethyl 3-methoxy-4-nitrobenzoate are required for precise data.

| Parameter | Example Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Charge Distribution Analysis (Mulliken Atomic Charges, Natural Bond Orbital (NBO) Analysis)

Charge distribution analysis quantifies the partial charge on each atom in the molecule. Mulliken population analysis is a common method, though it can be sensitive to the basis set used. researchgate.net This analysis helps identify the electrophilic and nucleophilic centers within the molecule. For Ethyl 3-methoxy-4-nitrobenzoate, the oxygen and nitrogen atoms are expected to carry negative charges, while the carbon atoms attached to them and the hydrogen atoms will carry positive charges. researchgate.netniscpr.res.in

Computational Spectroscopic Predictions

DFT calculations can simulate various types of spectra, providing a powerful complement to experimental characterization.

Simulated IR, NMR, and UV-Vis Spectra

Simulated IR Spectrum: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the peaks in an experimental IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific bond stretching, bending, or wagging motion. For Ethyl 3-methoxy-4-nitrobenzoate, characteristic peaks would include:

C=O stretching of the ester group (~1710-1730 cm⁻¹).

Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively). scielo.org.za

C-O stretching of the ester and methoxy groups (~1200-1300 cm⁻¹).

Aromatic C=C stretching (~1450-1600 cm⁻¹).

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the ethyl group's methylene (B1212753) and methyl protons. The ¹³C NMR would similarly provide shifts for each unique carbon atom in the molecule.

Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a conjugated system like Ethyl 3-methoxy-4-nitrobenzoate, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions, arising from the electronic excitations within the aromatic ring and the nitro and carbonyl groups.

Energetic and Thermodynamic Property Calculations

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule. By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. nih.govresearchgate.net These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For instance, the Gibbs free energies of different conformers can be compared to determine their relative populations at a given temperature. acs.org

Determination of Enthalpies of Formation and Phase Transitions

There is currently no publicly available experimental or computationally derived data for the specific enthalpy of formation of Ethyl 3-methoxy-4-nitrobenzoate. Such data is fundamental for understanding the thermodynamic stability of a compound. Similarly, detailed studies on its phase transitions, beyond basic physical state, are not found in the reviewed literature. For related compounds like Ethyl 3-nitrobenzoate, some physical properties such as melting points are known, but this information cannot be directly extrapolated to Ethyl 3-methoxy-4-nitrobenzoate. shuangdingchemistry.com

Analysis of Non-Covalent Interactions

A detailed analysis of non-covalent interactions, which is crucial for understanding the compound's behavior in the solid state, is contingent on the availability of its crystal structure.

Classical and Non-Classical Hydrogen Bonding Networks

Without a determined crystal structure for Ethyl 3-methoxy-4-nitrobenzoate, a definitive analysis of its hydrogen bonding network is not possible. Generally, for related nitroaromatic compounds, hydrogen bonding plays a significant role in the crystal packing. scite.aidoaj.org One could speculate the potential for weak C-H···O hydrogen bonds involving the aromatic ring hydrogens, the methoxy group, or the ethyl group as donors, and the oxygen atoms of the nitro or ester groups as acceptors. However, the precise geometry, strength, and role of these interactions remain unconfirmed.

Pi-Stacking and Other Aromatic Interactions

Aromatic interactions, including π-stacking, are common in the crystal structures of planar aromatic molecules. These interactions are influential in the formation of supramolecular assemblies. For many nitroaromatic compounds, π-stacking contributes significantly to the stability of the crystal lattice. In the case of Ethyl 3-methoxy-4-nitrobenzoate, the presence and nature of such interactions are purely speculative without crystallographic data.

Role in Supramolecular Assembly and Crystal Engineering

The study of how non-covalent interactions guide the formation of larger, ordered structures is central to supramolecular chemistry and crystal engineering. The substituents on the benzene ring (nitro, methoxy, and ethyl ester groups) would act as functional sites for directing intermolecular interactions. Understanding these interactions would be key to designing novel crystalline materials with specific properties. However, due to the absence of structural data for Ethyl 3-methoxy-4-nitrobenzoate, any discussion on its role in supramolecular assembly remains theoretical.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models for nitroaromatic compounds are often focused on their environmental fate, toxicity, or use in energetic materials. nih.govdoi.orgmdpi.com These models correlate molecular structure with chemical or biological activity.

Computational Prediction of Reaction Pathways and Transition States

No specific computational studies predicting the reaction pathways or transition states for reactions involving Ethyl 3-methoxy-4-nitrobenzoate were identified. Computational chemistry can predict the most likely sites for nucleophilic or electrophilic attack and model the energy profiles of reaction mechanisms. researchgate.netresearchgate.net For nitroaromatic compounds in general, the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. researchgate.netresearchgate.net However, without specific studies on Ethyl 3-methoxy-4-nitrobenzoate, its precise reactivity profile remains unexplored from a computational perspective.

Correlation with Experimental Kinetic Data

The correlation of theoretical and computational chemistry findings with experimental kinetic data is a critical step in validating computational models and gaining a deeper understanding of reaction mechanisms. For Ethyl 3-methoxy-4-nitrobenzoate, this process involves comparing computationally predicted reaction rates and transition state energies with those measured in a laboratory setting. While specific, detailed kinetic studies correlating theoretical and experimental results for Ethyl 3-methoxy-4-nitrobenzoate are not extensively documented in publicly available literature, the principles and methodologies for such a correlation are well-established for the broader class of aromatic nitro compounds. nih.govmdpi.com

Research into the reactions of aromatic nitro compounds frequently focuses on nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring. mdpi.com The reaction rate is significantly influenced by the electronic effects of substituents on the benzene ring. mdpi.com In Ethyl 3-methoxy-4-nitrobenzoate, the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃) have opposing effects that computational models can quantify.

Theoretical investigations typically employ methods like Density Functional Theory (DFT) to model the reaction pathway. mdpi.com These calculations can determine the geometries of reactants, transition states, and products, as well as their respective energies. The primary data point derived from these calculations for correlation with experimental kinetics is the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

Experimental kinetic data for a reaction involving Ethyl 3-methoxy-4-nitrobenzoate would typically be obtained by monitoring the reaction progress over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. These experiments yield rate constants (k) at various temperatures, which can then be used to calculate the experimental activation energy using the Arrhenius equation.

The correlation process involves a direct comparison of the computationally derived activation energies with the experimentally measured ones. A strong correlation validates the chosen computational model and its depiction of the reaction mechanism. For instance, theoretical studies on related halonitroarenes have shown that the rate-limiting step is the initial addition of the nucleophile to the electron-deficient aromatic ring, forming a σ-adduct intermediate. mdpi.com The calculated activation barriers for this step are directly related to the substituent effects in the aromatic ring. mdpi.com

To illustrate how such a correlation would be presented, the following table provides a hypothetical comparison of theoretical and experimental kinetic data for the nucleophilic aromatic substitution of a generic nitroaromatic compound.

Table 1: Illustrative Correlation of Theoretical vs. Experimental Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

| Parameter | Theoretical Value (Computational Model) | Experimental Value (Measured) |

| Reaction | Nucleophilic Attack at C4 | Nucleophilic Attack at C4 |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | 23.8 kcal/mol |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ | 0.9 x 10⁻⁴ s⁻¹ |

| Key Intermediate | Meisenheimer Complex | Inferred from kinetic data |

Note: The data in this table is illustrative and does not represent actual experimental or computational results for Ethyl 3-methoxy-4-nitrobenzoate. It serves to demonstrate the format of a direct comparison between theoretical predictions and experimental findings.

Furthermore, computational studies can provide insights into aspects that are difficult to observe experimentally, such as the precise structure of transient intermediates or the subtle interplay of electronic effects. For example, theoretical calculations can quantify the electrophilicity of different positions on the benzene ring, predicting the most likely site for nucleophilic attack, which can then be verified by experimental product analysis. mdpi.com Studies have also successfully used multivariable linear regression to establish precise correlations between theoretical calculations and experimental results for properties like heats of formation in aromatic nitro compounds, suggesting a similar approach could be applied to kinetic parameters. nih.gov

Applications of Ethyl 3 Methoxy 4 Nitrobenzoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Aromatic Amines and Substituted Benzoates

One of the most significant applications of ethyl 3-methoxy-4-nitrobenzoate is its role as a precursor in the synthesis of aromatic amines. The nitro group can be readily reduced to an amino group, yielding ethyl 4-amino-3-methoxybenzoate. This transformation is a critical step in the synthesis of many pharmaceutical compounds and other fine chemicals. Various reduction methods can be employed, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction using metals in acidic or neutral media (e.g., iron in acetic acid or indium in aqueous ammonium (B1175870) chloride). orgsyn.orgmdpi.com The resulting aniline (B41778) derivative is a key building block itself, with the amino group providing a site for further functionalization, such as acylation, alkylation, or diazotization reactions.

Furthermore, ethyl 3-methoxy-4-nitrobenzoate is a platform for creating a variety of substituted benzoates. The existing functional groups—ester, methoxy (B1213986), and nitro—can be selectively modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid (3-methoxy-4-nitrobenzoic acid), which can then be converted into other esters, amides, or acid chlorides. This versatility allows for the generation of a library of benzoate (B1203000) derivatives with tailored properties for specific applications. rsc.org

Role in Heterocyclic Compound Synthesis

Aromatic compounds containing both an amino group and a carboxylate-related function are pivotal starting materials for the synthesis of fused heterocyclic systems. Benzoic acid cores are known precursors to a range of medicinally important heterocycles, including benzimidazoles and benzoxazoles. researchgate.net

By first reducing the nitro group of ethyl 3-methoxy-4-nitrobenzoate to an amine, the resulting compound, ethyl 4-amino-3-methoxybenzoate, becomes an ideal precursor for building such heterocyclic rings. For example, the condensation of this amino benzoate with carboxylic acids or their derivatives can lead to the formation of benzimidazole (B57391) structures. Similarly, reactions that result in the cyclization involving the ortho-amino and ester functionalities can be designed to produce other heterocyclic systems, which are prevalent scaffolds in drug discovery and materials science.

Intermediate in the Preparation of Dyes and Pigments

Aromatic nitro compounds are foundational intermediates in the dye and pigment industry. The synthesis of many azo dyes, a major class of synthetic colorants, begins with the reduction of a nitroaromatic compound to its corresponding aniline derivative. This amine is then diazotized using nitrous acid to form a diazonium salt. The subsequent coupling of this highly reactive diazonium salt with an electron-rich aromatic compound (a coupling partner) generates the azo compound, which is typically intensely colored.

Given this well-established synthetic pathway, ethyl 3-methoxy-4-nitrobenzoate is a potential intermediate for the preparation of specialized dyes. The reduction of its nitro group would yield ethyl 4-amino-3-methoxybenzoate. Diazotization and coupling would introduce an azo linkage, and the specific shade and properties of the resulting dye would be influenced by the methoxy and ethyl ester substituents on the benzene (B151609) ring, as well as the structure of the chosen coupling partner.

Potential in Functional Material Synthesis

The synthesis of novel functional materials often relies on molecular building blocks with specific electronic and structural properties. Ethyl 3-methoxy-4-nitrobenzoate, with its distinct arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups, possesses a unique electronic profile that makes it an attractive candidate for incorporation into larger functional systems.

This molecular structure can be exploited in the design of materials with specific optical or electronic properties. For instance, polymers or dendrimers incorporating this moiety could exhibit interesting nonlinear optical (NLO) behavior or be used as components in organic light-emitting diodes (OLEDs). The potential to convert the nitro group into an amino group further expands its utility, allowing it to be integrated into polyamides or polyimides, which are known for their thermal stability and mechanical strength. The tailored electronic nature of the monomer unit could be used to fine-tune the properties of the resulting polymer.

Chemical Modification and Derivatization Strategies

The synthetic utility of ethyl 3-methoxy-4-nitrobenzoate is rooted in the diverse range of chemical transformations that its functional groups can undergo. These modifications allow for the strategic derivatization of the molecule to access a wide array of other compounds.

Key derivatization strategies include:

Reduction of the Nitro Group: This is the most common transformation, converting the nitro compound into the corresponding aniline, ethyl 4-amino-3-methoxybenzoate. This opens up a vast field of aniline chemistry. orgsyn.orgmdpi.com

Modification of the Ester Group: The ethyl ester can be saponified (hydrolyzed) under basic conditions to the carboxylate salt, which upon acidification yields the carboxylic acid. This acid can then be re-esterified with different alcohols or converted to an acid chloride or amide. rsc.org

Reactions of the Derived Amine: Once the amine is formed, it can be acylated, alkylated, or used in cyclization reactions to form heterocycles. researchgate.net It can also be diazotized to create diazonium salts, which are versatile intermediates for introducing a range of other substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

A practical example of sequential derivatization on a similar core structure is seen in the synthesis of the drug Gefitinib, where a methoxybenzoate is subjected to nitration, reduction, cyclization, and amination reactions to build the final complex molecule. mdpi.com This highlights how the functional handles present in molecules like ethyl 3-methoxy-4-nitrobenzoate provide a robust platform for multi-step synthetic sequences.

Interactive Data Table: Derivatization of Ethyl 3-methoxy-4-nitrobenzoate

| Starting Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitro (-NO₂) | Reduction | Fe/AcOH or In/NH₄Cl or H₂, Pd/C | Amino (-NH₂) |

| Ethyl Ester (-COOEt) | Saponification | NaOH(aq), then H₃O⁺ | Carboxylic Acid (-COOH) |

| Amino (-NH₂) (from reduced nitro) | Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Amino (-NH₂) (from reduced nitro) | Acylation | Acetic Anhydride or Acetyl Chloride | Acetamido (-NHCOCH₃) |

| Diazonium Salt (-N₂⁺Cl⁻) | Sandmeyer Reaction | CuCl / CuBr / CuCN | Chloro / Bromo / Cyano |

Future Research Directions and Emerging Trends for Ethyl 3 Methoxy 4 Nitrobenzoate

Development of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and transformation of ethyl 3-methoxy-4-nitrobenzoate are heavily reliant on catalytic processes, particularly for the reduction of the nitro group to an amine, a key step in the synthesis of many biologically active molecules. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

One promising avenue is the use of non-noble metal catalysts. While precious metals like palladium and platinum are effective, their high cost and low abundance are significant drawbacks. Research into catalysts based on earth-abundant metals such as copper, nickel, and iron is gaining traction. For instance, copper-based metal-organic frameworks (MOFs) have shown high efficiency in the catalytic reduction of nitrobenzene (B124822). Future work could involve designing and synthesizing MOFs specifically tailored for the selective reduction of ethyl 3-methoxy-4-nitrobenzoate, potentially offering high activity and easy recovery of the catalyst.

Another area of development is the use of nanocatalysts. Gold nanoparticles immobilized on supports like hydroxyapatite (B223615) have demonstrated excellent catalytic performance in the reductive degradation of nitrobenzene compounds. The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic activity. Future investigations could explore the synthesis of various metal nanoparticles with controlled size and shape to optimize the catalytic transformation of ethyl 3-methoxy-4-nitrobenzoate.

Furthermore, the development of chemoselective catalysts is crucial. For molecules with multiple functional groups, it is essential to selectively transform the nitro group without affecting other parts of the molecule, such as the ester group. A novel homogeneous catalyst system based on a copper salt-amine complex has been shown to be highly selective for the reduction of nitro groups to amino groups, even in the presence of other reducible functionalities like olefinic double bonds or keto groups. The application and refinement of such selective catalysts for ethyl 3-methoxy-4-nitrobenzoate will be a key research focus.

A comparison of potential future catalytic systems is presented in the table below:

| Catalyst Type | Potential Advantages for Ethyl 3-methoxy-4-nitrobenzoate | Research Focus |

| Noble Metal Nanoparticles (e.g., Au, Pt) | High activity, well-understood mechanisms. | Size and shape control, novel support materials for enhanced stability and recyclability. |

| Non-Noble Metal Catalysts (e.g., Cu, Ni, Fe) | Cost-effective, abundant, and more sustainable. | Development of stable and highly active catalysts, understanding reaction mechanisms. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and active sites. | Design of MOFs with optimal pore size and chemical functionality for substrate selectivity. |

| Homogeneous Catalysts | High selectivity, mild reaction conditions. | Development of recyclable homogeneous catalysts, and systems with enhanced stability. |

Exploration of Advanced Reaction Conditions (e.g., Continuous Flow Chemistry)

The shift from traditional batch processing to continuous flow chemistry represents a significant trend in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. Nitration reactions, in particular, are often highly exothermic and can be hazardous on a large scale in batch reactors. Continuous flow microreactors provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of runaway reactions.

Future research will undoubtedly explore the application of continuous flow technology to both the synthesis and subsequent transformations of ethyl 3-methoxy-4-nitrobenzoate. The nitration of the precursor, ethyl 3-methoxybenzoate, could be performed in a flow reactor to enhance safety and improve selectivity, potentially reducing the formation of unwanted isomers.

Similarly, the catalytic reduction of the nitro group can be significantly improved using flow chemistry. Packed-bed reactors containing a solid-supported catalyst would allow for the continuous conversion of ethyl 3-methoxy-4-nitrobenzoate to its amino derivative. This approach not only improves safety and efficiency but also simplifies product purification, as the catalyst is retained within the reactor. The ability to precisely control parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and purities.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of molecules and reactions. For ethyl 3-methoxy-4-nitrobenzoate, these computational approaches can be applied in several ways.

In the realm of catalyst design, AI algorithms can analyze vast datasets of catalyst structures and performance to identify promising new candidates for the synthesis and transformation of ethyl 3-methoxy-4-nitrobenzoate. By correlating catalyst properties with activity and selectivity, machine learning models can predict the performance of novel catalysts before they are synthesized, saving significant time and resources.

Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions with increasing accuracy. By training on large databases of known reactions, these models can predict the major product of a reaction, identify potential side products, and even suggest optimal reaction conditions. This could be invaluable for designing new transformations of ethyl 3-methoxy-4-nitrobenzoate and for optimizing existing synthetic routes. For instance, a model could be used to predict the regioselectivity of further substitutions on the aromatic ring.

Investigation of New Chemical Transformations and Derivatizations

While the reduction of the nitro group is the most common transformation of ethyl 3-methoxy-4-nitrobenzoate, there is significant potential for exploring other chemical modifications to generate novel derivatives with interesting properties. The resulting ethyl 4-amino-3-methoxybenzoate is a versatile building block for a wide range of further chemical reactions.

One important area of future research is the synthesis of heterocyclic compounds. For example, the amino derivative can be used to synthesize substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities. The development of new synthetic routes to novel benzimidazole (B57391) derivatives starting from ethyl 3-methoxy-4-nitrobenzoate is a promising avenue for drug discovery.

The concept of derivatization, where a functional group is modified to enhance the properties of a molecule, is also highly relevant. The amine and ester functionalities of the reduced product offer two handles for a wide variety of derivatization reactions, leading to the creation of libraries of new compounds for screening in various applications. The exploration of these derivatization pathways could lead to the discovery of new pharmaceuticals, agrochemicals, or materials.

Application in Supramolecular Chemistry and Crystal Engineering

The nitro group is known to participate in a variety of non-covalent interactions, making it a valuable functional group in the fields of supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures through the control of intermolecular forces.

Future research could explore the use of ethyl 3-methoxy-4-nitrobenzoate as a building block for the construction of novel supramolecular assemblies. The interplay of hydrogen bonding (involving the ester and nitro groups) and π-π stacking interactions (of the aromatic ring) could be harnessed to create well-defined architectures such as co-crystals and coordination polymers. The study of how the substituent pattern on the benzene (B151609) ring influences the crystal packing and the resulting material properties is a key area of interest.

By co-crystallizing ethyl 3-methoxy-4-nitrobenzoate with other molecules, it may be possible to create materials with tailored properties, such as altered solubility, stability, or optical characteristics. The ability of the nitro group to act as a hydrogen bond acceptor makes it a powerful tool for directing the assembly of molecules in the solid state. The exploration of these possibilities could lead to the development of new functional materials with applications in areas such as electronics, optics, and separations.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-methoxy-4-nitrobenzoate, and how can reaction yields be optimized?

- Methodological Answer : Ethyl 3-methoxy-4-nitrobenzoate can be synthesized via esterification of 3-methoxy-4-nitrobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a precursor like ethyl 4-chloro-3-nitrobenzoate (replacing Cl with methoxy) using sodium methoxide in anhydrous conditions is feasible . Optimization involves monitoring reaction progress via TLC, controlling stoichiometric ratios (e.g., 2.0 equiv. methoxide), and recrystallization from ethanol for purification. Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How should researchers characterize Ethyl 3-methoxy-4-nitrobenzoate to confirm structural integrity?

- Methodological Answer : Use a combination of: